molecular formula C9H7BrOS B1438662 8-Bromothiochroman-4-one CAS No. 1097803-59-2

8-Bromothiochroman-4-one

Cat. No. B1438662
CAS RN: 1097803-59-2
M. Wt: 243.12 g/mol
InChI Key: SENLCBPDEOSXHY-UHFFFAOYSA-N
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Description

8-Bromothiochroman-4-one is a heterocyclic compound. It has the molecular formula C9H7BrOS . The average mass is 243.120 Da and the monoisotopic mass is 241.940094 Da .


Synthesis Analysis

The synthesis of thiochromanone-based compounds, such as 8-Bromothiochroman-4-one, has been explored in various studies . Classical methods for the synthesis of the thiochromone system involve the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid and cyclization of acrylates obtained from thiophenols and propiolates .


Molecular Structure Analysis

The molecular structure of 8-Bromothiochroman-4-one consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond in the chroman-4-one skeleton makes a minor difference from chromone .


Chemical Reactions Analysis

The reactivity of thiochromones like 8-Bromothiochroman-4-one is relatively low due to the greater aromaticity of the thiopyrone ring . The introduction of an electron-withdrawing substituent at position 3 of thiochromones substantially increases their reactivity .

Scientific Research Applications

Antileishmanial Agents

8-Bromothiochroman-4-one: derivatives have been synthesized and evaluated for their potential as antileishmanial agents. These compounds have shown promising biological activities due to their structural relationship with chromones, which are known scaffolds in medicinal chemistry . The presence of the sulfur-containing heterocyclic compound enhances the activity against Leishmania parasites, offering a new avenue for treating cutaneous leishmaniasis.

Medicinal Chemistry Scaffolds

The structural similarity of 8-Bromothiochroman-4-one to chromones makes it a valuable scaffold in medicinal chemistry. It serves as a building block for designing novel lead compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .

Cosmetic Applications

Derivatives of 8-Bromothiochroman-4-one have been used as active compounds in cosmetic preparations. They contribute to the care, improvement, and refreshment of the texture of skin and hair. Additionally, they are used in the treatment of skin and hair-related defects such as inflammation, allergies, or wound healing processes .

Synthetic Methodologies

Recent studies have focused on improving the synthetic methodologies of 8-Bromothiochroman-4-one derivatives. These advancements in synthesis techniques are crucial for the development of new compounds with enhanced biological activities and potential applications in various fields .

Biological Activity Studies

The unique structure of 8-Bromothiochroman-4-one allows for extensive biological activity studies. Its derivatives are being explored for diverse biological activities, which could lead to the development of new therapeutic agents for a variety of diseases .

Pharmacological Evaluations

8-Bromothiochroman-4-one: and its analogs are undergoing pharmacological evaluations to determine their efficacy as therapeutic agents. The evaluations cover a broad spectrum of activities, including antidiabetic, antioxidant, antimicrobial, and antifungal activities .

Chemical Synthesis

The chemical synthesis of 8-Bromothiochroman-4-one is an area of ongoing research. Finding the most effective and cost-efficient methods to synthesize this compound and its analogs is essential for their practical application in drug development .

Drug Designing and Development

8-Bromothiochroman-4-one: serves as a versatile template in drug designing and development. Its ability to act as a precursor for various pharmacologically active compounds makes it a compound of high interest in the pharmaceutical industry .

properties

IUPAC Name

8-bromo-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENLCBPDEOSXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=O)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromothiochroman-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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